molecular formula C8H9NO3 B1423743 (4-Methyl-2-nitrophenyl)methanol CAS No. 22996-24-3

(4-Methyl-2-nitrophenyl)methanol

Cat. No.: B1423743
CAS No.: 22996-24-3
M. Wt: 167.16 g/mol
InChI Key: QNJCSIZDJFUHBA-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)methanol, also known as 2-nitro-4-methylbenzyl alcohol, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound that is used in various scientific research applications. The compound is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

(4-Methyl-2-nitrophenyl)methanol is used in a variety of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In biochemical and physiological studies to understand the behavior of nitroaromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical agents and in drug discovery research.

    Industry: In the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

“(4-Methyl-2-nitrophenyl)methanol” is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methyl-2-nitrophenyl)methanol can be synthesized from 4-methyl-2-nitrobenzaldehyde and methanol. The reaction typically involves the reduction of the aldehyde group to a hydroxyl group. Common reagents used for this reduction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 4-methyl-2-nitrobenzaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methyl-2-nitrophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-6-nitrophenyl)methanol
  • (5-Amino-2-nitrophenyl)methanol
  • (5-Methyl-2-nitrophenyl)methanol
  • (2-Amino-6-nitrophenyl)methanol
  • (4-Amino-2-nitrophenyl)methanol .

Uniqueness

(4-Methyl-2-nitrophenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of both a nitro group and a hydroxyl group allows for diverse chemical transformations and applications in various fields of research .

Properties

IUPAC Name

(4-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCSIZDJFUHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695475
Record name (4-Methyl-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-24-3, 81335-87-7
Record name 4-Methyl-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22996-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-2-nitrobenzoic acid (5 g, 27.6 mmol) in tetrahydrofuran (THF) (27 mL) was added borane tetrahydrofuran complex (35.9 mL, 35.9 mmol) and the mixture stirred at reflux for 3 hours. After cooling, the reaction mixture was extracted with water and DCM. The combined organic layers were dried over MgSO4 and then evaporated to dryness to give the alcohol (D139) as a pale yellow solid (4.52 g, 98%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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